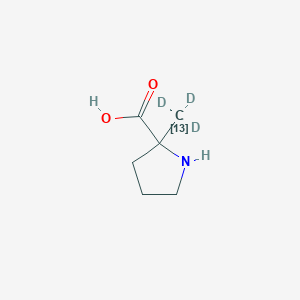

2-(~13~C,~2~H_3_)Methylproline

Description

Significance of Site-Specific and Stereospecific Isotopic Enrichment in Biomolecules

The strategic placement of isotopes at specific sites within a biomolecule, known as site-specific labeling, is of immense significance. For large proteins, uniform labeling with ¹³C and ¹⁵N can lead to overly complex NMR spectra due to the sheer number of signals and extensive scalar and dipolar couplings, which can broaden the signals and reduce sensitivity. nih.gov Site-specific labeling simplifies these spectra by only introducing NMR-active nuclei at points of interest, effectively "lighting up" specific regions of the molecule for detailed investigation. nih.gov This approach is crucial for studying the active sites of enzymes, protein-ligand interaction interfaces, and regions undergoing conformational change.

Furthermore, stereospecific isotopic labeling, which involves placing an isotope in a specific spatial orientation, provides an even deeper level of structural insight. For instance, distinguishing between the two methyl groups of a valine or leucine (B10760876) residue can reveal detailed information about protein packing and dynamics. nih.gov The ability to stereospecifically label methyl groups has been a significant advancement, particularly for studying high-molecular-weight proteins where these groups serve as sensitive probes of structure and function. nih.govnih.gov This precise level of labeling is often achieved through the chemical synthesis of isotopically labeled amino acid precursors which are then incorporated into proteins during their expression. nih.govnih.gov

Overview of 2-(¹³C,²H₃)Methylproline as a Versatile Research Tool

Within the arsenal (B13267) of isotopically labeled compounds, amino acid analogues play a crucial role. 2-Methylproline, an α-branched amino acid, is of particular interest due to its unique conformational properties. orgsyn.org When incorporated into a peptide chain, it can significantly influence the local structure, for example, by stabilizing β-turns and polyproline II (PII) helices. orgsyn.orgrsc.org

The isotopically labeled variant, 2-(¹³C,²H₃)Methylproline, combines the structural constraints of 2-methylproline with the analytical advantages of isotopic labeling. The ¹³C-labeled methyl group provides a sensitive NMR probe, while the deuterated methyl protons (²H₃) can be used to simplify ¹H NMR spectra and study dynamic processes through relaxation measurements. The presence of a ¹³C-¹H spin system within the methyl group allows for powerful NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), which can provide high-resolution structural information even in large and complex protein systems. nih.gov

The synthesis of such specifically labeled amino acids can be complex, often requiring multi-step chemical synthesis. For instance, methods involving palladium-catalyzed C(sp³)–H functionalization have been developed for the creation of ¹³C methyl-labeled amino acids. nih.govnih.gov Once synthesized, these labeled amino acids can be incorporated into proteins using in vitro or cellular expression systems.

The utility of 2-(¹³C,²H₃)Methylproline lies in its ability to act as a precise structural and dynamic reporter. By introducing this labeled amino acid at a specific position in a protein, researchers can obtain detailed information about the local environment, including conformational changes upon ligand binding, protein folding pathways, and the dynamics of protein-protein interactions.

Research Findings on the Impact of 2-Methylproline

While specific research data for 2-(¹³C,²H₃)Methylproline is not widely published, studies on the non-labeled 2-methylproline provide a strong basis for its utility as a research tool. The introduction of a methyl group at the Cα position of proline has significant stereochemical consequences that can be exploited in protein design and functional studies.

Computational and experimental studies have shown that the presence of the 2-methyl group alters the conformational preferences of the proline ring and the preceding peptide bond. rsc.org This can be a powerful tool for stabilizing specific secondary structures.

| Property | Proline (Pro) | 2-Methylproline (2-MePro) |

| Predominant Ring Pucker | Cγ-exo (down) | Cγ-exo (down) and Cγ-endo (up) |

| cis-Peptide Bond Population | Can be significant (5-40%) | Significantly reduced |

| Effect on Polyproline II (PII) Helix | A key component of PII helices | Enhances the stability of PII structures |

| β-Turn Stabilization | Can be part of various β-turn types | Strongly promotes the formation of βI-turns |

| This table summarizes the conformational differences between proline and 2-methylproline based on computational and experimental data, highlighting the structural influence of the Cα-methylation. orgsyn.orgrsc.org |

The ability of 2-methylproline to favor a specific conformation can be harnessed to engineer proteins with enhanced stability or to lock a peptide into a particular bioactive conformation. The addition of isotopic labels to the methyl group of 2-methylproline would allow researchers to use NMR spectroscopy to directly observe the consequences of these structural constraints within a larger biomolecular context.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trideuterio(113C)methyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/i1+1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHHAVWYGIBIEU-KQORAOOSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C1(CCCN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745841 | |

| Record name | 2-(~13~C,~2~H_3_)Methylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-47-6 | |

| Record name | 2-(~13~C,~2~H_3_)Methylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Stereospecifically Labeled 2 13c,2h 3 Methylproline

Chemoenzymatic Approaches for Isotopic Incorporation

Chemoenzymatic synthesis leverages the high selectivity of enzymes for certain transformations, combined with chemical steps to complete the synthesis. While direct enzymatic methylation at the C2 position of proline is not a common biosynthetic pathway, enzymes can be used to generate key intermediates that are then chemically modified.

One prominent chemoenzymatic strategy involves the use of α-ketoglutarate-dependent dioxygenases. nih.govrsc.org For instance, the enzyme GriE, a leucine-δ-hydroxylase, has been utilized for the selective hydroxylation of aliphatic amino acids. rsc.orgresearchgate.net A hypothetical chemoenzymatic route could involve:

Enzymatic Hydroxylation: An appropriate proline derivative is hydroxylated to create a functional handle.

Chemical Conversion: The resulting hydroxyl group is then chemically converted into a suitable leaving group.

Nucleophilic Substitution: A nucleophilic substitution reaction is performed using an isotopically labeled methylating agent, such as (¹³C,²H₃)methyl iodide or a corresponding Grignard reagent.

Another approach could utilize transaminase enzymes in a one-pot, two-step asymmetric synthesis. rsc.org This would involve the amination of a keto ester precursor, followed by spontaneous cyclization to form the proline ring. The isotopically labeled methyl group would need to be introduced during the synthesis of the keto ester precursor.

The primary advantage of chemoenzymatic methods is the potential for high stereoselectivity under mild reaction conditions. researchgate.net However, the substrate scope of the enzymes can be limited, and developing a multi-step chemoenzymatic process for a non-natural amino acid like 2-methylproline can be challenging.

| Reaction Step | Method | Key Reagents/Enzymes | Purpose |

| Functionalization | Biocatalytic | Dioxygenase (e.g., GriE analogue) | Introduces a hydroxyl group for further chemical modification. rsc.org |

| Activation | Chemical | Tosyl chloride, Mesyl chloride | Converts the hydroxyl group into a good leaving group. |

| Methylation | Chemical | (¹³C,²H₃)CuLi, (¹³C,²H₃)MgBr | Introduces the isotopically labeled methyl group. |

| Cyclization/Finalization | Chemical | Acid/Base treatment | Forms the final proline ring structure. |

Total Chemical Synthesis Routes for High Isotopic Purity

Total chemical synthesis provides a more direct and often more adaptable route for preparing 2-(¹³C,²H₃)Methylproline with high control over both isotopic and chemical purity. rti.org A well-established method for the asymmetric synthesis of 2-methylproline proceeds via the diastereoselective alkylation of a chiral proline derivative. orgsyn.org

This synthesis typically begins with commercially available L-proline or D-proline. The key steps are:

Formation of a Chiral Auxiliary: L-proline is converted into a rigid bicyclic lactam, often a 2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one. orgsyn.org This auxiliary locks the conformation of the proline ring and presents one face for stereoselective alkylation.

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is used to selectively remove the α-proton, generating a chiral enolate.

Diastereoselective Alkylation: The enolate is then quenched with an isotopically labeled methylating agent. For the target compound, this would be iodomethane (B122720) labeled with both Carbon-13 and deuterium (B1214612), i.e., (¹³C,²H₃)I. orgsyn.org The bulky tert-butyl group on the auxiliary directs the incoming labeled methyl group to the opposite face, ensuring high diastereoselectivity.

Hydrolysis and Purification: The chiral auxiliary is removed by acid hydrolysis to yield the final product, (2S)-2-(¹³C,²H₃)Methylproline. The product is then purified, typically by ion-exchange chromatography. orgsyn.org

This method is highly effective, yielding the desired product with high enantiomeric excess and isotopic enrichment. The isotopic purity is primarily determined by the purity of the labeled iodomethane used. rti.org

| Step | Starting Material | Key Reagents | Intermediate/Product | Yield |

| 1. Acetal (B89532) Formation | L-Proline | Pivalaldehyde, TsOH | (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | High |

| 2. Alkylation | Bicyclic lactam | LDA, (¹³C,²H₃)I | Alkylated bicyclic lactam | >90% |

| 3. Hydrolysis | Alkylated bicyclic lactam | 6N HCl, heat | (S)-2-(¹³C,²H₃)Methylproline | 85-90% (from bicyclic lactam) orgsyn.org |

Strategies for Stereochemical Control of Deuterium and Carbon-13 Placement

The stereochemical control in the synthesis of 2-(¹³C,²H₃)Methylproline focuses on the configuration of the C2 stereocenter of the proline ring, as the isotopically labeled methyl group itself is achiral and rotates freely.

The primary strategy for achieving this control is through substrate-controlled diastereoselective synthesis . As detailed in the total synthesis route, the use of a chiral auxiliary derived from a chiral starting material (L-proline or D-proline) is paramount. orgsyn.orgrenyi.hu

The Chiral Auxiliary: The bicyclic acetal formed from proline and pivalaldehyde creates a rigid ring system. orgsyn.org The bulky tert-butyl group effectively shields one face of the enolate formed upon deprotonation.

Directed Alkylation: Consequently, the electrophile—in this case, (¹³C,²H₃)I—can only approach from the less hindered face. orgsyn.org Starting with L-proline (which has an S configuration at C2) leads to the methylation occurring to yield, after hydrolysis, (S)-2-methylproline. Conversely, starting with D-proline would yield (R)-2-methylproline. orgsyn.org

High Fidelity: This method ensures that the stereochemistry of the starting amino acid is retained in the final product with very high fidelity, often exceeding 95% diastereomeric excess.

The placement of the ¹³C and ²H isotopes is confined to the methyl group by the choice of the alkylating agent. The synthesis does not typically distinguish between the positions of the three deuterium atoms on the carbon, as they are chemically equivalent. The key is the high isotopic enrichment of the methyl iodide precursor.

Advanced Spectroscopic and Mass Spectrometric Applications of 2 13c,2h 3 Methylproline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying biomolecules at atomic resolution. nih.gov The incorporation of isotopically labeled amino acids like 2-(¹³C,²H₃)Methylproline is instrumental in overcoming challenges associated with spectral overlap and sensitivity, particularly in larger proteins. nmr-bio.comnih.gov

Elucidation of Peptide and Protein Tertiary Structures Utilizing 2-(¹³C,²H₃)Methylproline

The determination of the three-dimensional structure of proteins is fundamental to understanding their function. Isotope labeling with ¹³C and ¹⁵N has been a cornerstone of protein structure determination by solution NMR. sigmaaldrich.com The use of selectively labeled amino acids, such as those with ¹³C-enriched methyl groups, provides crucial distance restraints for calculating the global fold of proteins. ckisotopes.com

Selective protonation of methyl groups in a deuterated background is a key strategy that has significantly extended the size limits for NMR-based structure determination. ckisotopes.com Methyl groups are excellent probes as they are often located in the hydrophobic core of proteins and provide sensitive reporters of molecular structure. unl.pt The introduction of ¹³C-labeled methyl groups allows for the measurement of structurally informative Nuclear Overhauser Effects (NOEs) with high sensitivity and resolution, which are essential for defining the tertiary structure. ckisotopes.com

Analysis of Conformational Dynamics and Backbone Flexibility with Isotopic Labels

Isotopic labeling is a powerful tool for investigating the conformational dynamics and backbone flexibility of proteins. nmr-bio.comsigmaaldrich.com The introduction of stable isotopes like ¹³C and ²H allows for the measurement of relaxation parameters that report on motions over a wide range of timescales. sigmaaldrich.com

The substitution of proline with 2-methylproline can significantly influence the conformational preferences of a peptide. researchgate.net Studies have shown that replacing proline with 2-methylproline can alter the cis/trans population of the prolyl peptide bond and stabilize specific secondary structures like β-turns and polyproline II (PII) helices. researchgate.net The unique conformational restraints imposed by the 2-methylproline residue affect the backbone and side-chain dihedral angles. researchgate.net

The use of ¹³C-labeled methyl groups, as in 2-(¹³C,²H₃)Methylproline, provides a sensitive probe for these dynamic processes. sigmaaldrich.com NMR relaxation experiments on such labeled sites can provide quantitative information on the amplitude and timescale of local motions. utoronto.ca For example, ¹³C relaxation studies can probe the dynamics of the protein backbone and side chains, offering insights into the flexibility of the polypeptide chain. utoronto.canih.gov The deuterium (B1214612) labeling in the methyl group (²H₃) can also be exploited in ²H relaxation experiments to further characterize side-chain mobility. utoronto.ca These dynamic insights are crucial for understanding protein function, as conformational changes are often linked to biological activity. frontiersin.org

Investigation of Ligand-Protein Interactions via Isotopic Labeling

NMR spectroscopy is a highly effective method for studying ligand-protein interactions, providing information on binding sites, affinities, and conformational changes upon binding. nih.govnih.goveasychair.org Isotopic labeling of either the protein or the ligand is often essential for these studies, especially for larger proteins where spectral overlap can be a significant issue. nih.gov

Selective isotopic labeling of amino acids, such as incorporating 2-(¹³C,²H₃)Methylproline into a protein, can be a powerful strategy for investigating ligand binding. nih.gov By labeling specific residues, it is possible to reduce spectral complexity and focus on the signals from the binding site. nih.govresearchgate.net Chemical shift perturbation (CSP) mapping is a common technique where changes in the chemical shifts of protein resonances upon ligand titration are monitored to identify the binding interface. nih.govfrontiersin.org The ¹³C-labeled methyl group of 2-(¹³C,²H₃)Methylproline would provide a sensitive and well-resolved probe for such experiments.

Furthermore, advanced techniques like Saturation Transfer Difference (STD) NMR and Differential Epitope Mapping (DEEP-STD) NMR can provide detailed information about which parts of a ligand are in close contact with the protein. d-nb.info While these methods typically observe the ligand signals, selective labeling of the protein can be used in complementary experiments to gain a more complete picture of the binding event. d-nb.info The unique isotopic signature of 2-(¹³C,²H₃)Methylproline could be advantageous in specialized NMR experiments designed to filter for signals originating from the labeled residue, thereby providing specific insights into its role in ligand recognition.

| Application | NMR Technique | Information Gained |

| Structure Elucidation | NOE Spectroscopy | Inter-proton distances for 3D structure calculation |

| Conformational Dynamics | ¹³C and ²H Relaxation | Amplitude and timescale of backbone and side-chain motions |

| Ligand Interaction | Chemical Shift Perturbation | Identification of binding site and affinity |

Mass Spectrometry (MS) for Tracing and Quantitative Analysis of 2-(¹³C,²H₃)Methylproline and its Metabolites

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of molecules in complex mixtures. The use of stable isotope-labeled compounds, including 2-(¹³C,²H₃)Methylproline, significantly enhances the capabilities of MS in various applications. symeres.com

Isotope Ratio Mass Spectrometry in Metabolic Tracer Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the relative abundance of isotopes with very high precision. noaa.govspettrometriadimassa.it This technique is particularly well-suited for metabolic tracer studies, where isotopically labeled compounds are introduced into a biological system to follow their metabolic fate. nih.govnih.gov

By introducing 2-(¹³C,²H₃)Methylproline into a system, researchers can trace the pathways through which this amino acid is metabolized. The distinct mass of the labeled compound and its metabolites allows them to be distinguished from their unlabeled counterparts. doi.org IRMS can then be used to determine the ratio of ¹³C/¹²C and ²H/¹H in the compound and its metabolic products, providing quantitative data on metabolic fluxes and pathway activities. nih.govnih.gov

For example, a study could involve administering 2-(¹³C,²H₃)Methylproline and then analyzing tissue or biofluid samples over time. The appearance of the ¹³C and ²H labels in other molecules would indicate the metabolic conversion of the tracer. This approach can be used to discover new metabolic pathways and to understand how metabolism is altered in different physiological or pathological states. nih.gov

| Isotope | Natural Abundance (%) | Labeled Precursor |

| ¹²C | 98.9 | --- |

| ¹³C | 1.1 | 2-(¹³C,²H₃)Methylproline |

| ¹H | 99.98 | --- |

| ²H | 0.02 | 2-(¹³C,²H₃)Methylproline |

Quantitative Proteomics and Metabolomics Utilizing Isotopic Labeling Strategies with Amino Acid Derivatives

Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics. nih.govnih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize isotopically labeled amino acids to create an internal standard for accurate quantification of proteins and their modifications. nih.gov

In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) amino acid, while another population is grown in a medium with a "heavy" (isotopically labeled) version of the same amino acid. The cell populations can then be combined, and the relative abundance of proteins between the two samples can be determined by the ratio of the light and heavy peptide signals in the mass spectrometer.

2-(¹³C,²H₃)Methylproline, as a labeled amino acid derivative, can be used in such quantitative strategies. Its incorporation into proteins would result in a specific mass shift that can be readily detected by MS. This allows for the precise relative quantification of proteins containing this modified amino acid.

In metabolomics, stable isotope-labeled compounds are used as internal standards for accurate quantification and to aid in metabolite identification. nih.govdoi.org The known mass difference introduced by the isotopic labels in 2-(¹³C,²H₃)Methylproline facilitates its unambiguous detection and quantification in complex biological extracts. frontiersin.org This is crucial for obtaining reliable data in studies aiming to understand the metabolic profile of a cell or organism.

Applications in the Elucidation of Complex Biological Pathways and Mechanistic Biochemistry

Metabolic Flux Analysis (MFA) Incorporating 2-(¹³C,²H₃)Methylproline as a Tracer

Metabolic Flux Analysis (MFA) is a cornerstone technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov The introduction of a stable isotope-labeled substrate, such as 2-(¹³C,²H₃)Methylproline, allows researchers to trace the flow of atoms through the metabolic network. nih.gov

Quantification of Intracellular Fluxes in Microbial and Eukaryotic Systems

When cells are cultured in a medium containing 2-(¹³C,²H₃)Methylproline, the labeled proline is taken up and incorporated into newly synthesized proteins. rsc.org By harvesting these proteins, hydrolyzing them back into their constituent amino acids, and analyzing the resulting mixture with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can determine the extent and pattern of isotope incorporation. nih.govnih.gov

The ¹³C label on the proline backbone causes a predictable mass shift, allowing scientists to distinguish between proline that was originally present in the cell and proline that has been newly incorporated or synthesized. youtube.com This data, when fed into computational models, provides a quantitative map of metabolic fluxes. nih.gov For example, in eukaryotic systems like Chinese Hamster Ovary (CHO) cells, which are workhorses for producing therapeutic proteins, ¹³C-MFA can reveal how nutrients are utilized and identify metabolic bottlenecks. nsf.govvanderbilt.edu Such analyses have shown that increased fluxes through pathways like the TCA cycle and pentose (B10789219) phosphate (B84403) pathway are often hallmarks of high-producing cell lines. vanderbilt.edu

| Tracer Utilized | System Studied | Key Finding | Analytical Method |

| [1,2-¹³C₂]-glucose | E. coli | Determined precise flux distribution in central carbon metabolism. nih.gov | GC-MS |

| [U-¹³C] glutamine | Human cancer cells | Quantified the contribution of glutamine to the TCA cycle. researchgate.net | LC-MS/MS |

| Labeled Proline Precursors | S. cerevisiae (Yeast) | Overcame issues of arginine-to-proline conversion in SILAC studies. nih.gov | MS |

| 2-(¹³C,²H₃)Methylproline (Hypothetical) | Microbial or Eukaryotic Cells | Would allow for simultaneous tracking of proline incorporation (via ¹³C) and methyl group metabolism (via ²H₃). | GC-MS or LC-MS/MS |

Pathway Redundancy and Metabolic Rewiring Investigations

Cells often possess redundant metabolic pathways and can rewire their metabolism in response to genetic mutations or environmental changes, such as in cancer. nih.gov Stable isotope tracers are critical for uncovering this metabolic plasticity. nih.gov By using 2-(¹³C,²H₃)Methylproline, researchers can probe the flexibility of proline metabolism. For instance, if a primary pathway for proline synthesis is knocked out, the cell might activate an alternative, previously dormant pathway. Tracing the dilution of the labeled methylproline with unlabeled counterparts synthesized de novo would reveal the activity of such compensatory routes.

In cancer biology, metabolic rewiring is a key feature. nih.gov Studies using tracers like ¹³C-labeled glucose and glutamine have demonstrated that cancer cells alter their metabolic fluxes to support rapid proliferation. researchgate.net Applying a tracer like 2-(¹³C,²H₃)Methylproline could similarly illuminate how proline metabolism is reconfigured in disease states, providing insights into the roles of specific oncogenes in regulating these pathways. nih.gov

Biosynthetic Pathway Elucidation of Natural Products and Secondary Metabolites using 2-(¹³C,²H₃)Methylproline

Many valuable drugs and bioactive compounds are natural products, complex molecules synthesized by organisms through intricate biosynthetic pathways. researchgate.net Isotopic labeling is a definitive method for mapping these pathways by identifying the precursor molecules that serve as building blocks. osti.govrsc.org

Tracing Precursor Incorporation into Complex Biosynthetic Products

To determine if 2-methylproline is a precursor to a specific natural product, an organism is fed 2-(¹³C,²H₃)Methylproline. nih.gov The natural product is then isolated, and its mass is analyzed using high-resolution mass spectrometry. If the mass of the product has increased by an amount corresponding to the incorporation of the ¹³C and ²H₃ labels, it provides direct evidence that 2-methylproline is a building block. osti.govnih.gov This technique has been used with various labeled amino acids and precursors to successfully map the biosynthetic origins of a wide range of secondary metabolites, from polyketides to non-ribosomal peptides. rsc.orgnih.gov The dual labeling offers a distinct advantage: the ¹³C confirms the incorporation of the carbon skeleton, while the deuterated methyl group confirms that the methyl group itself is transferred intact, without exchange or modification.

| Labeled Precursor | Organism/System | Natural Product Class Studied | Key Finding |

| [1-¹³C]acetate | Various microbes | Polyketides | Confirmed acetate (B1210297) as a primary building block. nih.gov |

| [methyl-¹³C]methionine | Various microbes | Methylated compounds | Identified methylation steps via S-adenosyl methionine (SAM). nih.gov |

| [1-¹⁵N]glutamate | Various microbes | Nitrogen-containing compounds | Acted as a general label for amino acid-derived products. nih.gov |

| 2-(¹³C,²H₃)Methylproline (Hypothetical) | Natural product-producing organism | Methylproline-containing metabolite | Would confirm its role as a direct precursor and the integrity of the methyl group during incorporation. |

Identification of Stereospecific Biotransformations

Enzymes often perform reactions with exquisite stereospecificity, meaning they act on or produce only one of a molecule's possible 3D spatial arrangements (stereoisomers). Isotopic labeling is a powerful tool for revealing these stereospecific steps. nih.gov For example, if an enzymatic reaction involves the removal of a hydrogen atom, using a deuterated substrate like 2-(¹³C,²H₃)Methylproline can reveal which specific hydrogen is abstracted. The loss (or retention) of the deuterium (B1214612) label in the final product, detected by mass spectrometry, provides clear evidence of the enzyme's stereochemical preference. This approach has been instrumental in understanding the mechanisms of enzymes that create the complex three-dimensional architectures of many natural products. nih.gov

Enzymatic Reaction Mechanism Investigations and Kinetic Isotope Effects (KIE) with Deuterated Methylproline

The deuterium atoms in the methyl group of 2-(¹³C,²H₃)Methylproline are central to its use in studying enzyme reaction mechanisms through the Kinetic Isotope Effect (KIE). numberanalytics.com

The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org A bond to a heavier isotope, like the carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. youtube.com Consequently, it requires more energy to break a C-D bond than a C-H bond.

If the breaking of a C-H bond on the methyl group of 2-methylproline is part of the slowest, rate-determining step of an enzyme-catalyzed reaction, then substituting hydrogen with deuterium will cause a significant decrease in the reaction rate. nih.govnih.gov This is known as a "primary" KIE and is typically expressed as the ratio of the rate constants (kH/kD). youtube.com A large kH/kD value (often 2 or greater) is strong evidence that the C-H bond is broken in the transition state of the rate-limiting step. numberanalytics.comyoutube.com Conversely, a kH/kD value near 1 suggests that C-H bond cleavage is not part of the rate-determining step. youtube.com By measuring the KIE using 2-(¹³C,²H₃)Methylproline, enzymologists can gain profound insights into the transition state of a reaction, helping to piece together the precise chemical steps of catalysis. nih.govrsc.org

| Enzyme Type | Substrate Type | Typical KIE (kH/kD) | Mechanistic Implication |

| Alcohol Dehydrogenase | Deuterated Alcohol | > 1 (Normal KIE) | C-H bond cleavage is part of the rate-limiting step. wikipedia.org |

| Isocitrate Lyase | Deuterated Succinate | 0.56 (Inverse SKIE) | Indicates a pre-equilibrium step before the rate-limiting step. nih.gov |

| Methylamine Dehydrogenase | Deuterated Methylamine | 5-55 (Large KIE) | Evidence for quantum mechanical tunneling of the proton. wikipedia.org |

| Enzyme acting on 2-Methylproline | 2-(²H₃)Methylproline | > 1 (Hypothetical) | Would indicate that C-H bond breaking on the methyl group is rate-limiting. |

Characterization of Transition State Structures via Deuterium KIE

The deuterium kinetic isotope effect (KIE) is a fundamental tool in physical organic chemistry and enzymology for elucidating the mechanisms of reactions that involve the breaking or forming of a bond to hydrogen. princeton.edulibretexts.org It is defined as the ratio of the rate constant of a reaction with a light isotope (typically hydrogen, kH) to the rate constant of the same reaction with a heavy isotope (deuterium, kD). The magnitude of the KIE can provide profound insights into the nature of the transition state of the rate-determining step of a reaction. princeton.eduwikipedia.org

When a C-H bond is replaced by a C-D bond, the greater mass of deuterium results in a lower vibrational frequency and a lower zero-point energy for the C-D bond compared to the C-H bond. libretexts.org If this bond is being cleaved in the rate-determining step of a reaction, more energy is required to break the C-D bond, leading to a slower reaction rate. This results in a "primary" KIE (kH/kD) that is typically greater than 1. The observed value of the KIE can help to distinguish between different possible transition state structures. For instance, a large KIE (typically in the range of 6-10) is often indicative of a linear transfer of a proton in the transition state, where the bond to hydrogen is substantially broken. wikipedia.org Conversely, smaller KIEs may suggest a non-linear transfer or a transition state where the bond is only partially broken.

In the context of 2-(ngcontent-ng-c4063671643="" class="ng-star-inserted">13C,2H_3)Methylproline, the deuterium-labeled methyl group can be used to study enzymes that catalyze reactions involving this group. For example, if an enzyme were to catalyze the demethylation of 2-methylproline, the cleavage of a C-H bond from the methyl group would be a key step. By comparing the reaction rate of the deuterated substrate with its non-deuterated counterpart, researchers could determine the KIE for this step.

Table 1: Illustrative Deuterium Kinetic Isotope Effects in Enzymatic Reactions

| Enzyme | Substrate(s) | Labeled Position | kH/kD | Mechanistic Implication | Reference |

| Serine Palmitoyltransferase | L-serine | α-carbon | Significant | C-H bond cleavage is rate-determining. | beilstein-journals.org |

| Pentalenene Synthase | Farnesyl Diphosphate | - | - | Elucidation of complex cyclization cascade. | beilstein-journals.org |

| Acetone Tautomerization | Acetone | - | 7 | C-H bond breaking is the rate-determining step. | libretexts.org |

This table presents illustrative data from studies on different enzyme systems to demonstrate the application of deuterium KIEs. Specific KIE data for enzymes acting on 2-(ngcontent-ng-c4063671643="" class="ng-star-inserted">13C,2H_3)Methylproline is not available in the public domain.

Secondary KIEs can also be informative. These are observed when the isotopic substitution is at a position not directly involved in bond breaking. princeton.eduwikipedia.org For example, a change in hybridization at the carbon atom bearing the methyl group during the reaction could lead to a secondary KIE, providing further details about the transition state geometry.

Probing Enzyme-Substrate Interactions and Catalytic Cycles

Isotopically labeled substrates like 2-(ngcontent-ng-c4063671643="" class="ng-star-inserted">13C,2H_3)Methylproline are instrumental in defining the interactions between an enzyme and its substrate and in mapping the sequence of events in a catalytic cycle. nih.gov The dual labeling offers complementary information. The ¹³C label can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to follow the transformation of the substrate into products, identifying intermediates along the reaction pathway. nih.govnih.gov

For instance, in studying an enzyme that utilizes 2-methylproline, the labeled substrate could be introduced into the enzymatic reaction. By quenching the reaction at various time points and analyzing the mixture, one could identify and characterize any enzyme-bound intermediates or subsequent products that retain the ¹³C label. This is crucial for understanding the step-by-step chemical transformations that occur within the enzyme's active site.

The deuterium label on the methyl group can also be used to probe specific enzyme-substrate interactions. The size and electronic properties of deuterium are very similar to hydrogen, so it is unlikely to significantly alter the binding of the substrate to the enzyme. However, the change in vibrational frequency can be detected by techniques like Raman or infrared spectroscopy, providing a sensitive probe of the local environment of the methyl group within the active site.

Furthermore, the combination of isotopic labeling with structural biology techniques like X-ray crystallography can be particularly powerful. By co-crystallizing an enzyme with the labeled substrate or a substrate analog, it is possible to obtain a high-resolution picture of how the substrate binds in the active site. The isotopic labels can help in assigning specific atoms in the electron density map, confirming the orientation of the substrate and its proximity to key catalytic residues.

The study of proline catabolism, for example, involves enzymes like proline dehydrogenase (PRODH), which catalyzes the oxidation of proline. nih.gov Analogs of proline are valuable tools for studying these enzymes. nih.gov While direct studies on 2-(ngcontent-ng-c4063671643="" class="ng-star-inserted">13C,2H_3)Methylproline with PRODH are not documented, the principles of using labeled analogs to understand substrate binding and catalysis are well-established.

Table 2: Techniques for Probing Enzyme-Substrate Interactions and Catalytic Cycles Using Isotopic Labeling

| Technique | Information Gained | Example Application | Reference |

| NMR Spectroscopy | Identification of metabolic products and intermediates. | Tracking the fate of ¹³C-labeled glucose in metabolic pathways. | nih.govnih.gov |

| Mass Spectrometry | Determination of mass shifts due to isotope incorporation, identifying products. | Following the metabolism of stable-isotope-labeled L-cysteine. | researchgate.net |

| X-ray Crystallography | High-resolution structure of enzyme-substrate complexes. | Characterizing the binding of proline analogs to proline dehydrogenase. | nih.gov |

| Kinetic Isotope Effect | Information on the rate-determining step and transition state. | Distinguishing between different catalytic mechanisms. | princeton.edubeilstein-journals.org |

This table provides examples of how isotopic labeling is used in conjunction with various analytical techniques to study enzyme mechanisms. The applications are illustrative and not specific to 2-(ngcontent-ng-c4063671643="" class="ng-star-inserted">13C,2H_3)Methylproline due to a lack of available data.

Innovations and Future Directions in Research with 2 13c,2h 3 Methylproline

Development of Advanced Isotopic Labeling Methodologies for Complex Biomolecules

The use of stable isotopes like 13C and 2H has become a cornerstone in the study of biomolecular structure, dynamics, and metabolism. nih.gov 2-(13C,2H_3_)Methylproline is part of a sophisticated toolkit of isotopically labeled molecules that enable researchers to track the flow of atoms through intricate biological systems. numberanalytics.com

Advanced isotopic labeling methodologies are crucial for simplifying complex spectra in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and for providing specific probes for structural and dynamic investigations. ckisotopes.com The specific introduction of [1H, 13C]-labeled methyl groups, such as the one in 2-(13C,2H_3_)Methylproline, into a perdeuterated background is a key strategy that has enabled NMR studies of large protein systems and complexes, even those approaching 1 MDa in size. nih.gov This is because methyl groups, due to their rapid rotation, exhibit favorable spectroscopic properties even in very large molecules. nih.gov

The development of labeling protocols for the methyl groups of all methyl-bearing amino acids has been a focus over the last two decades, ensuring high-yield and specific incorporation without isotopic scrambling. nih.gov These methods often involve the use of specific precursors during protein expression in bacterial systems like E. coli. nih.govibs.fr For instance, researchers have developed protocols to introduce any combination of 13CH3-labeled amino acids into proteins. ibs.fr Such specific labeling simplifies crowded NMR spectra, which is particularly important for large proteins where signal overlap is a significant challenge. nih.gov

One of the key applications of methyl-specific labeling is in the study of protein structure and dynamics. nih.govnih.gov Methyl groups are excellent probes for characterizing protein structures and are well-distributed throughout. nih.gov The use of compounds like 2-(13C,2H_3_)Methylproline, in conjunction with techniques like methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR, provides high sensitivity for studying large proteins and their interactions. nih.govnih.gov These advanced labeling techniques have pushed the boundaries of what is possible with NMR, allowing for the detection of weak interactions and the study of high-molecular-weight protein assemblies. ibs.fr

Table 1: Applications of Advanced Isotopic Labeling in Biomolecular Research

| Application | Technique(s) | Key Advantages of Methyl Labeling |

|---|---|---|

| Protein Structure Determination | NMR Spectroscopy | Simplifies spectra, provides specific distance restraints. nih.gov |

| Protein Dynamics Studies | NMR Relaxation Experiments | Probes motions across various timescales. nih.gov |

| Studying Large Protein Complexes | Methyl-TROSY NMR | High sensitivity for molecules up to 1 MDa. nih.gov |

| Investigating Protein-Ligand Interactions | NMR, Mass Spectrometry | Identifies binding sites and conformational changes. |

| Elucidating Enzyme Mechanisms | Isotope Tracing, Kinetic Studies | Tracks the fate of atoms through catalytic cycles. |

Integration with Systems Biology and Computational Modeling for Predictive Research

The integration of stable isotope tracers like 2-(13C,2H_3_)Methylproline with systems biology and computational modeling is revolutionizing our ability to understand and predict the behavior of complex biological systems. acs.orgfrontiersin.org This synergy allows for a more comprehensive and quantitative analysis of metabolic pathways and their regulation. numberanalytics.com

Systems biology aims to understand the emergent properties of biological systems by studying the interactions between their components. acs.org Isotope tracing experiments provide crucial data for this by measuring the flux of metabolites through various pathways. frontiersin.org This "isotopomics" approach, which combines global metabolic profiling with stable isotope labeling, allows for the mapping of dynamic metabolism in whole organisms. acs.org By tracking the incorporation of isotopes from a labeled precursor like 2-(13C,2H_3_)Methylproline into a multitude of downstream metabolites, researchers can construct detailed metabolic maps and quantify the activity of different pathways. acs.org

Computational modeling, particularly genome-scale metabolic models (GEMs), provides a framework for interpreting the large datasets generated by isotope tracing experiments. nih.govabo.fi These models are mathematical representations of the entire set of biochemical reactions in an organism. biorxiv.org By integrating experimental data, such as transcriptomics and metabolomics, with these models, researchers can simulate and predict how metabolic fluxes will change in response to genetic or environmental perturbations. abo.fibiorxiv.org

The combination of isotopic labeling and computational modeling enables predictive research in several ways:

Predicting Metabolic Phenotypes: Models constrained with isotope tracing data can more accurately predict cellular growth rates, nutrient uptake, and byproduct secretion.

Identifying Drug Targets: By simulating the effect of inhibiting specific enzymes, researchers can identify potential targets for therapeutic intervention.

Engineering Metabolic Pathways: In metabolic engineering, these integrated approaches can guide the design of microbial strains for the enhanced production of biofuels, pharmaceuticals, and other valuable chemicals.

For example, a study on E. coli used 13C metabolic flux data to understand how the bacterium reroutes its metabolism in response to genetic and environmental changes. biorxiv.org Such data is invaluable for refining and validating computational models. plos.org The development of tools like ΔFBA (deltaFBA) allows for the prediction of changes in intracellular flux distributions between two conditions using differential gene expression data in combination with GEMs, without needing to specify a cellular objective. biorxiv.org

Table 2: Integration of Isotopic Tracers with Systems Biology and Computational Modeling

| Component | Role | Example Application |

|---|---|---|

| Isotopic Tracers (e.g., 2-(13C,2H_3_)Methylproline) | Provide dynamic data on metabolic fluxes. frontiersin.org | Tracing the fate of carbon and hydrogen atoms through central carbon metabolism. |

| Systems Biology | Provides a holistic view of interacting biological components. acs.org | Mapping the interconnectedness of metabolic pathways in a specific cell type or organism. |

| Computational Modeling (e.g., GEMs) | Simulates and predicts metabolic behavior based on experimental data. nih.gov | Predicting the effect of a gene knockout on the overall metabolic output of a cell. biorxiv.org |

| Predictive Research | Aims to forecast biological outcomes under different conditions. | Identifying key metabolic vulnerabilities in cancer cells for targeted therapy. |

Q & A

Basic: What are the established synthetic routes for preparing isotopically labeled 2-methylproline derivatives, and how do they ensure stereochemical purity?

Answer:

2-Methylproline derivatives, including isotopically labeled variants, are synthesized via multi-step protocols. A common approach involves:

Proline functionalization : Starting from (S)-proline, intermediates are generated via chloral hydrate and MgSO₄-mediated reactions in acetonitrile to introduce methyl groups .

Isotope incorporation : Isotopic labels (e.g., ¹³C, ²H₃) are introduced using labeled precursors (e.g., [¹³C]-L-isoleucine) during ring closure or methylation steps, as demonstrated in fungal alkaloid biosynthesis studies .

Purification and validation : Reverse-phase HPLC and ¹³C NMR are used to confirm stereochemical purity and isotopic enrichment .

Basic: How is 2-methylproline biosynthesized in natural product pathways, and what enzymatic steps distinguish it from canonical proline biosynthesis?

Answer:

In nonribosomal peptide biosynthesis (e.g., griselimycin), 2-methylproline is derived from (3R,5S)-3-methyl-Δ¹-pyrroline-5-carboxylic acid. Key steps include:

- GriH-catalyzed reduction : Converts the pyrroline intermediate to (2S,4R)-methylproline .

- Divergence from ProC : Unlike canonical proline biosynthesis, methylproline formation may bypass ProC (a reductase in proline synthesis), relying on alternative reductases .

Precursor studies in fungi (e.g., asperparaline A) show no incorporation from [methyl-¹³C]-L-methionine, suggesting methyl groups originate from alternative pathways like isoleucine metabolism .

Advanced: How can isotopic labeling of 2-(¹³C,²H₃)Methylproline resolve ambiguities in tracking metabolic incorporation into complex alkaloids?

Answer:

- Dual-labeling strategies : Use [1,2-¹³C₂]-acetate and [¹³C]-L-isoleucine to trace methylproline’s origin in alkaloid biosynthesis. For example, asperparaline A incorporates isoleucine-derived carbons into its β-methylproline ring (5.8% enrichment at C-18) but excludes methionine-derived labels .

- NMR/LC-MS validation : Quantitative ¹³C NMR and high-resolution mass spectrometry differentiate incorporation pathways and quantify isotopic enrichment .

Advanced: What conformational effects does 2-methylproline substitution impose on peptide structures, and how can these be leveraged in protein engineering?

Answer:

- Cis-trans isomerization : Methyl substitution at C2 restricts pyrrolidine ring puckering, favoring trans-amide bonds in peptides. This preorganizes β2-microglobulin for oligomerization but prevents amyloid aggregation .

- Thermodynamic stabilization : Methylproline increases thermal stability in helical peptides by 3–5°C compared to unmodified proline, as shown in biophysical studies using CD spectroscopy and X-ray crystallography .

Advanced: How should researchers address contradictions in precursor incorporation data for methylproline biosynthesis?

Answer: Contradictions (e.g., methionine vs. isoleucine as methyl donors) arise from pathway-specific enzyme selectivity. Mitigation strategies include:

- Enzyme knockout studies : Disrupting candidate genes (e.g., griE in griselimycin pathways) to test precursor reliance .

- Isotope dilution assays : Co-administering labeled and unlabeled precursors to quantify competitive incorporation .

Advanced: What methodologies are recommended for analyzing the physicochemical properties of 2-methylproline derivatives?

Answer:

- pKa and logP determination : Use potentiometric titration (pKa ≈ 4.64 for C-terminal carboxyl) and shake-flask assays (logP ≈ 0.238) to assess solubility and membrane permeability .

- NMR chemical shift analysis : ¹³C and ¹H NMR reveal electronic effects of methyl substitution, with upfield shifts (Δδ ≈ 1.2 ppm) indicating increased ring rigidity .

Advanced: How has 2-methylproline been utilized in drug design to optimize pharmacokinetic properties?

Answer:

- Hydrogen bond elimination : Replacing proline with methylproline in spirapril analogs removes a hydrogen bond donor, enhancing oral bioavailability by 20–30% .

- Metabolic stability : Methyl substitution reduces oxidative degradation by cytochrome P450 enzymes, as shown in half-life assays using liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.